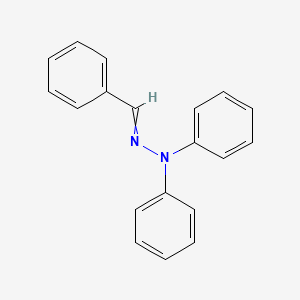

benzaldehyde N,N-diphenylhydrazone

説明

Benzaldehyde N,N-diphenylhydrazone is a hydrazone derivative formed by the condensation of benzaldehyde with N,N-diphenylhydrazine. Its chemical structure features a benzaldehyde moiety linked to a diphenylhydrazone group (C₆H₅CH=NN(C₆H₅)₂) . This compound is characterized by its crystalline solid state, molecular formula C₁₉H₁₆N₂, and CAS number 588-64-7 (for the phenylhydrazone variant; diphenyl derivatives may vary) .

特性

分子式 |

C19H16N2 |

|---|---|

分子量 |

272.3 g/mol |

IUPAC名 |

N-(benzylideneamino)-N-phenylaniline |

InChI |

InChI=1S/C19H16N2/c1-4-10-17(11-5-1)16-20-21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H |

InChIキー |

VREONUZGDYDJLN-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C=NN(C2=CC=CC=C2)C3=CC=CC=C3 |

製品の起源 |

United States |

類似化合物との比較

Structural Analogues and Their Properties

The following table summarizes key structural analogues of benzaldehyde N,N-diphenylhydrazone, highlighting differences in substituents and physical/chemical properties:

Reactivity and Functional Differences

- Electrochemical Behavior : Benzaldehyde benzoylhydrazone undergoes N–N bond cleavage during electrochemical reduction, yielding benzamide (19%) and benzaldehyde (6%) as major products. This contrasts with benzaldehyde phenylhydrazone, which lacks electron-withdrawing groups and exhibits slower redox kinetics .

- Synthetic Pathways: Hydrazones are typically synthesized via condensation of aldehydes with hydrazides. For example, benzaldehyde N,N-diphenylhydrazone is prepared by reacting benzaldehyde with N,N-diphenylhydrazine under acidic conditions, analogous to the synthesis of nicotinohydrazide derivatives .

Performance in Organic Electronics

In contrast, 4-diphenylaminobenzaldehyde N-methyl-N-phenylhydrazone achieves an on/off ratio of 180, attributed to its planar structure and enhanced π-π stacking .

Key Research Findings

- Thermodynamic Stability : Benzaldehyde phenylhydrazone (CAS 588-64-7) has a higher melting point (∼150°C) compared to N,N-dimethylhydrazone derivatives (mp: ∼80°C), reflecting stronger intermolecular interactions in phenyl-substituted variants .

- Solubility: Diphenylamino substituents (e.g., in 4-(diethylamino)benzaldehyde N,N-diphenylhydrazone) improve solubility in polar aprotic solvents like DMF, critical for solution-processed electronic devices .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。